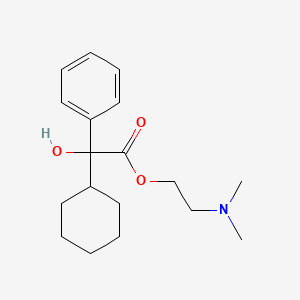
Amedin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amedin, also known as this compound, is a useful research compound. Its molecular formula is C18H27NO3 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
Amedin is characterized by its unique molecular structure, which includes specific functional groups that contribute to its biological activity. Understanding these properties is crucial for its application in drug development and other scientific endeavors.
Medicinal Applications
-
Anti-Inflammatory Properties
- This compound has shown promise as an anti-inflammatory agent. It interacts with inflammation-related targets, which are implicated in various diseases such as arthritis and inflammatory bowel disease. The compound's ability to modulate inflammatory pathways makes it a candidate for therapeutic development .
-
Drug Development
- The compound's structural features allow for modifications that can enhance its efficacy and reduce side effects. Research indicates that this compound can be optimized through single-atom modifications to improve its activity against specific biological targets, thus facilitating drug discovery processes .
- Case Study: this compound in Clinical Trials
Agricultural Applications
- Pesticide Development
- Case Study: Field Trials of this compound-Based Pesticides
Electronics and Material Science
- Conductive Polymers
- Case Study: Development of this compound-Infused Materials
Data Tables
Propriétés
Numéro CAS |
25520-98-3 |
|---|---|
Formule moléculaire |
C18H27NO3 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C18H27NO3/c1-19(2)13-14-22-17(20)18(21,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3,5-6,9-10,16,21H,4,7-8,11-14H2,1-2H3 |
Clé InChI |
BGUILKOLBPOILU-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
SMILES canonique |
CN(C)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
Numéros CAS associés |
6834-29-3 (hydrochloride) |
Synonymes |
amedin amedin hydrochloride amedin hydrochloride, (+-)-isomer amedin hydrochloride, (R)-isomer amedin hydrochloride, (S)-isomer amedin, (R)-isomer amedin, (S)-isomer dimethylamainoethyl 2-cyclohexyl-2-hydroxy-2-phenyl acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















